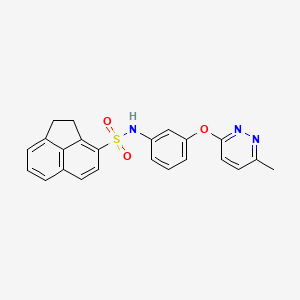
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Sulfonamide Compounds
Sulfonamide compounds, including N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide, play a pivotal role across various scientific and medical fields. These compounds are recognized for their broad spectrum of biological activities, which has led to their widespread use in treating bacterial infections and other conditions. Sulfonamides, often termed sulfa drugs, were among the first synthetic antimicrobial agents introduced for therapeutic use. Their application extends beyond antibacterial activities, encompassing antiviral, anticancer, and anti-inflammatory properties.
Medicinal Chemistry and Pharmacological Applications
Sulfonamides have been extensively studied for their pharmacological properties and applications in medicinal chemistry. They serve as crucial components in a variety of drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral agents. The structural diversity of sulfonamide derivatives allows for the development of new therapeutic agents targeting various diseases, such as cancer, glaucoma, inflammation, and Alzheimer's disease. Their mechanism of action typically involves the inhibition of bacterial synthesis of folic acid, an essential process for bacterial growth and multiplication, making them effective against a wide range of bacterial infections (Gulcin & Taslimi, 2018).
Environmental and Analytical Research
In addition to their therapeutic applications, sulfonamides are subjects of environmental and analytical research. Studies have explored their presence in the environment, especially in water bodies, and their potential impacts on microbial populations and human health. Analytical methods, including capillary electrophoresis and electrochemical determination, have been developed to detect and quantify sulfonamide antibiotics in various matrices, reflecting the importance of monitoring their environmental levels and understanding their behavior in natural and engineered systems (Baran et al., 2011).
Future Directions
The ongoing research into sulfonamide compounds, including this compound, continues to uncover new applications and expand our understanding of their potential. The development of sulfonamide derivatives with improved efficacy, reduced toxicity, and targeted action against specific conditions remains a key area of interest in medicinal chemistry. As such, sulfonamides remain a vital and dynamic area of research, promising new avenues for therapeutic intervention and environmental management.
For more insights and detailed information on the scientific research applications of sulfonamide compounds, including environmental impact, analytical detection methods, and advancements in medicinal chemistry, the following references provide comprehensive overviews and expert opinions:
- Sulfonamide Inhibitors: A Patent Review 2013-Present by Gulcin & Taslimi (2018) Expert Opinion on Therapeutic Patents.
- Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health by Baran et al. (2011) Journal of Hazardous Materials.
Properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-8-13-22(25-24-15)29-19-7-3-6-18(14-19)26-30(27,28)21-12-10-17-5-2-4-16-9-11-20(21)23(16)17/h2-8,10,12-14,26H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLOFKXDZDCASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
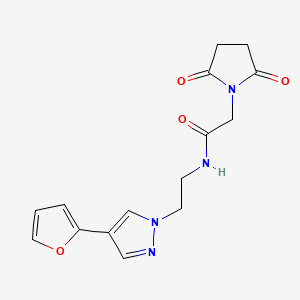
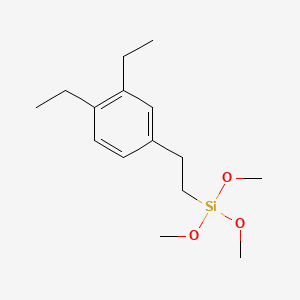
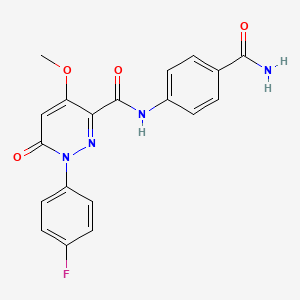
![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)
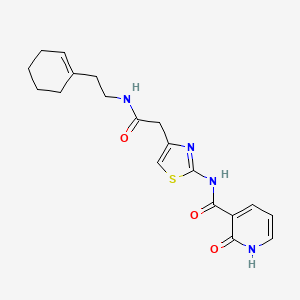
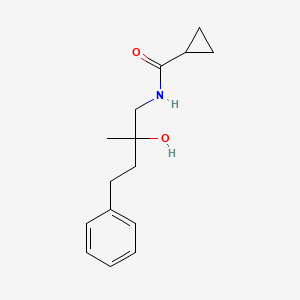
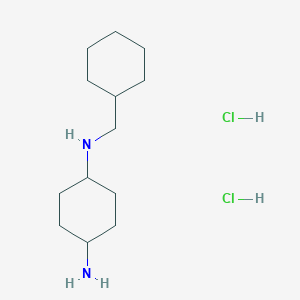
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)
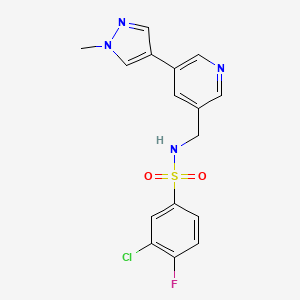
![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)
